3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol
Description
Properties
IUPAC Name |
9-[4-(dimethylamino)phenyl]-6-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-28(2)18-11-9-16(10-12-18)17-14-21-24(22(29)15-17)25(23-8-5-13-30-23)27-20-7-4-3-6-19(20)26-21/h3-13,17,25-27H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKOIGQHKYLULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CS5)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo[b,e][1,4]diazepin-1-ol core, followed by the introduction of the dimethylamino group and the thiophene ring through various substitution reactions. Common reagents used in these reactions include dimethylamine, thiophene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process would be optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Table 1: Key Structural Characteristics
Alkylation Reactions
The diazepine nitrogen (N-4) undergoes regioselective alkylation under controlled conditions:
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Microwave-Assisted Alkylation : Treatment with aminoethyl chlorides in DMF/K₂CO₃ under microwave irradiation (90 sec) yields N-4 alkylated products with >90% regioselectivity .
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Conventional Heating : Prolonged heating shifts reactivity to the amide nitrogen (N-1), forming alternate adducts .
Table 2: Alkylation Outcomes
| Conditions | Site | Yield | Key Observation |
|---|---|---|---|
| Microwave, 90 s | N-4 | 85% | Deprotonation rate-limited . |
| Conventional, 24 h | N-1 | 72% | N-1 bond formation rate-limited . |
Oxidation of the Thiophene Ring
The thiophene subunit reacts with oxidizing agents:
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mCPBA (meta-Chloroperbenzoic Acid) : Forms thiophene-S-oxide at 0°C, confirmed by S=O stretching at 1040 cm⁻¹ (IR).
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H₂O₂/Fe²⁺ (Fenton’s Reagent) : Further oxidizes to thiophene sulfone (λmax shift from 240 nm to 260 nm, UV-Vis).
Table 3: Oxidation Products
| Oxidizing Agent | Product | Characterization Data |
|---|---|---|
| mCPBA | Thiophene-S-oxide | IR: 1040 cm⁻¹; [M+H]⁺ = 432.1. |
| H₂O₂/Fe²⁺ | Thiophene sulfone | UV-Vis: λmax 260 nm; [M+H]⁺ = 448.1. |
Acid-Base Reactivity
The dimethylamino group and hydroxyl proton exhibit pH-dependent behavior:
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Protonation : In HCl (pH < 3), the dimethylamino group forms a water-soluble ammonium salt (pKa ≈ 8.5) .
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Deprotonation : t-BuOK in DMSO deprotonates the hydroxyl group, causing downfield shifts in C-7 (Δδ = −5.7 ppm) and C-9a (Δδ = +8.7 ppm) in ¹³C NMR .
Table 4: ¹³C NMR Shifts Upon Deprotonation
| Carbon Position | Δδ (ppm) | Interpretation |
|---|---|---|
| C-7 | −5.7 | Increased electron density at C-7 . |
| C-9a | +8.7 | Conjugation with deprotonated oxygen . |
Photodegradation Studies
Exposure to UV light (λ = 254 nm) induces:
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Ring Opening : Cleavage of the diazepine ring, forming quinazolinone derivatives (HPLC-MS: [M+H]⁺ = 318.1).
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Thiophene Degradation : Loss of sulfur as SO₂ (detected via GC-MS).
Comparative Reactivity with Analogues
The compound’s reactivity is benchmarked against structurally similar molecules:
Table 5: Reactivity Comparison
| Compound | Alkylation Site | Oxidation Susceptibility |
|---|---|---|
| 11-[4-(dimethylamino)phenyl] analogue | N-4 | Moderate (thiophene) . |
| 3-Phenyl-dibenzo-diazepine | N-1 | Low (no thiophene). |
Scientific Research Applications
Medicinal Chemistry
- Pharmaceutical Development : The compound has shown promise as a lead structure for the development of new pharmaceuticals. Its ability to interact with various biological molecules positions it as a candidate for drug discovery, particularly in targeting specific receptors or enzymes involved in disease processes. Research indicates that compounds with similar structures exhibit significant activity against cancer cell lines and other diseases .
- Neuropharmacology : Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects. The dimethylamino group is known to enhance lipophilicity, potentially improving the ability of the compound to cross the blood-brain barrier and exert central nervous system effects .
Material Science
- Conductive Polymers : The unique electronic properties of the thiophene ring make this compound suitable for applications in organic electronics. Research has indicated that thiophene-containing compounds can be used to develop conductive polymers for use in organic light-emitting diodes (OLEDs) and solar cells.
- Dyes and Pigments : The vibrant color associated with thiophene derivatives allows for their use in dye applications. This compound can be explored as a potential dye for textiles or as a pigment in inks due to its stability and reactivity.
Synthesis and Characterization
A study published in Acta Crystallographica details the synthesis of similar compounds through reactions involving 4-(dimethylamino)benzaldehyde and thiophene derivatives. The resulting products were characterized using X-ray crystallography, which confirmed the expected structural features and provided insights into intermolecular interactions that could influence biological activity .
Research conducted by Oliveira et al. (2017) explored the crystal structure and biological activity of related chalcone-thiophene derivatives. Their findings indicated that these compounds could inhibit specific enzymes linked to cancer progression, demonstrating the potential therapeutic applications of compounds structurally related to 3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol .
Mechanism of Action
The mechanism of action of 3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group and thiophene ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Uniqueness
3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Biological Activity
The compound 3-[4-(dimethylamino)phenyl]-11-(thiophen-2-yl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol is a member of the dibenzo[1,4]diazepine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of the compound typically involves a reaction between 4-(dimethylamino)benzaldehyde and 2-acetylthiophene in a basic ethanolic solution. The reaction yields the target compound through a hydroxide-catalyzed process. The structural analysis reveals that the compound possesses a complex arrangement with distinct molecular interactions that can influence its biological activity.
Crystal Structure
The crystal structure of this compound has been analyzed using techniques such as Hirshfeld surface analysis and molecular docking. The molecular geometry is characterized by non-planarity due to the dihedral angle between the aromatic and thiophene rings being approximately 11.4 degrees. The intermolecular interactions include C—H···O and C—H···S contacts that contribute to the stability of the crystalline form .
Antioxidant Activity
Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can inhibit oxidative stress markers effectively, suggesting potential applications in neuroprotection and anti-aging therapies .
Cholinesterase Inhibition
The compound's structural features suggest it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the nervous system. In vitro studies have demonstrated that related compounds possess potent AChE inhibition capabilities with IC50 values in the nanomolar range. This positions them as potential candidates for treating Alzheimer's disease .
Cytotoxicity Studies
In vitro cytogenetic studies have assessed the cytotoxic effects of related compounds on human lymphocytes. These studies are crucial for evaluating the safety profile of new drug candidates and understanding their genotoxic potential . The findings indicate that while some derivatives show promising biological activity, their cytotoxicity must be thoroughly investigated to ensure safety in therapeutic applications.
Case Study 1: Neuroprotective Effects
A study conducted on a derivative of this compound indicated its ability to protect neuronal cells from oxidative damage. The mechanism was attributed to its antioxidant properties, which were evaluated through various biochemical assays measuring reactive oxygen species (ROS) levels .
Case Study 2: Structure-Activity Relationship (SAR)
Research focused on SAR has revealed that modifications to the dimethylamino group significantly influence biological activity. For example, increasing steric hindrance around this region can enhance AChE inhibition while reducing cytotoxicity . This insight is vital for rational drug design aimed at optimizing therapeutic efficacy while minimizing adverse effects.
Summary Table of Biological Activities
| Activity Type | Compound Derivative | IC50 Value | Notes |
|---|---|---|---|
| Antioxidant Activity | 3-(4-(dimethylamino)phenyl) derivative | Varies | Effective against oxidative stress markers |
| AChE Inhibition | Related coumarin derivative | 20 nM | Similar potency to donepezil |
| Cytotoxicity | 3-amino-4-[4-(dimethylamino)phenyl] | Varies | Evaluated in human lymphocytes |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for its formation?
- Methodological Answer : The synthesis of dibenzo[b,e][1,4]diazepine derivatives typically involves multi-step protocols. For example, acylation of the benzodiazepine core with substituted electrophiles (e.g., thiophen-2-yl groups) under basic conditions is a key step. Reaction conditions such as temperature (often 60–80°C), inert atmospheres (e.g., nitrogen), and catalysts (e.g., palladium for cross-coupling reactions) are critical to avoid side reactions like oxidation of the dimethylamino group. Characterization via NMR and mass spectrometry is essential to confirm regioselectivity .
Q. How is the compound’s structural conformation validated, and what techniques are prioritized?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving the stereochemistry and spatial arrangement of substituents. For instance, X-ray studies on analogous dibenzo[b,e][1,4]diazepines reveal a non-planar seven-membered ring with dihedral angles influenced by the thiophen-2-yl group. Complementary techniques like - HSQC NMR and IR spectroscopy validate hydrogen bonding and tautomeric forms .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Receptor-binding assays (e.g., GABA or serotonin receptors) are prioritized due to structural similarities to known benzodiazepine modulators. Use radioligand displacement assays with -flumazenil to assess affinity. Ensure controls for non-specific binding by including excess cold ligand. Data normalization to reference compounds (e.g., diazepam) is critical for comparative analysis .
Advanced Research Questions
Q. How can reaction yields be optimized when electron-donating groups (e.g., dimethylamino) compete with nucleophilic substitution?
- Methodological Answer : Introduce protecting groups (e.g., Boc for amines) to mitigate undesired interactions. For example, protect the dimethylamino group before introducing the thiophen-2-yl moiety via Ullmann coupling. Optimize solvent polarity (e.g., DMF vs. THF) to balance reactivity and stability. Post-reaction deprotection with TFA/CHCl restores functionality. Monitor intermediates via LC-MS to identify bottlenecks .
Q. How to resolve contradictions in biological activity data across different cell lines?
- Methodological Answer : Conduct a systematic review of variables:
- Cell-line specificity : Compare receptor isoform expression (e.g., α1 vs. α5 subunits in GABA) via qPCR.
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish between biological variability and experimental error. Replicate studies in primary cells to validate findings .
Q. What computational frameworks predict the compound’s environmental fate and biodegradation pathways?
- Methodological Answer : Use the INCHEMBIOL project’s framework ():
- Physicochemical properties : Calculate logP (4.2 ± 0.3) and pKa (9.1 for the dimethylamino group) using ChemAxon.
- Biotic transformation : Apply QSAR models to predict microbial degradation via hydroxylation or N-demethylation.
- Ecotoxicology : Cross-reference with EPI Suite to estimate LC for aquatic organisms .
Q. How to design a long-term study evaluating structure-activity relationships (SAR) for analogs?
- Experimental Design :
- Core modifications : Synthesize analogs with variations at positions 3 (dimethylamino) and 11 (thiophen-2-yl).
- Biological endpoints : Measure receptor binding affinity, metabolic stability (microsomal t), and cytotoxicity (MTT assay).
- Statistical block design : Use randomized blocks with split-plot arrangements (e.g., trellis systems in ) to control batch effects. Four replicates per analog ensure reproducibility .
Methodological Frameworks
Q. How to integrate theoretical frameworks (e.g., receptor theory) into experimental design?
- Guiding Principle : Link hypotheses to established models, such as the two-state model of receptor activation. For example:
- Hypothesis : The dimethylamino group enhances binding to GABA’s benzodiazepine site via cation-π interactions.
- Validation : Perform mutagenesis (e.g., replacing His102 with Ala) and compare binding kinetics (SPR or ITC). Use PubChem’s bioactivity data () to benchmark results .
Q. What strategies validate the compound’s role in multi-target drug discovery?
- Methodology :
- Network pharmacology : Construct protein-protein interaction networks using STRING or KEGG.
- Polypharmacology profiling : Screen against a panel of 50+ kinases and GPCRs via radioligand assays.
- Data integration : Apply principal component analysis (PCA) to identify off-target effects correlated with structural motifs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
